molecular formula C12H14F2N2O2 B11857977 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester

Cat. No.: B11857977
M. Wt: 256.25 g/mol
InChI Key: YMINJWQOSFPOLL-UHFFFAOYSA-N
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Description

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester is a complex organic compound with a unique structure that combines cyclopropane, cyclopentane, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the difluoromethyl group through a halogenation reaction. The final step often involves esterification to obtain the ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester is unique due to its combination of cyclopropane, cyclopentane, and pyrazole rings, along with the presence of a difluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester (CAS No. 1620056-83-8) is a novel compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C12H13F3N2O2
  • Molecular Weight : 274.24 g/mol
  • Structure : The compound features a cyclopropane ring fused with a cyclopentane and pyrazole moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity : A study demonstrated that related pyrazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Compounds similar to 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole have shown effectiveness against fungal pathogens like Candida species. Some derivatives achieved significant inhibition at MIC values of 25 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented:

  • Mechanism of Action : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism underlies their efficacy in treating inflammatory conditions .
  • Case Studies : In clinical settings, compounds exhibiting similar structures have been tested for their ability to reduce inflammation in models of arthritis and other inflammatory diseases.

Anticancer Activity

Emerging data suggest that the compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that pyrazole derivatives can induce cytotoxicity in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives demonstrated IC50 values in the low micromolar range .
  • Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of related pyrazole compounds:

Activity TypeCompoundTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialPyrazole Derivative AS. aureus12.5 µg/mL
AntifungalPyrazole Derivative BC. albicans25 µg/mL
Anti-inflammatoryPyrazole Derivative CInflammatory ModelsN/A
AnticancerPyrazole Derivative DMCF-759.24 nM

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

ethyl 2-[9-(difluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H14F2N2O2/c1-2-18-9(17)5-16-8-4-6-3-7(6)10(8)11(15-16)12(13)14/h6-7,12H,2-5H2,1H3

InChI Key

YMINJWQOSFPOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2)C(=N1)C(F)F

Origin of Product

United States

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